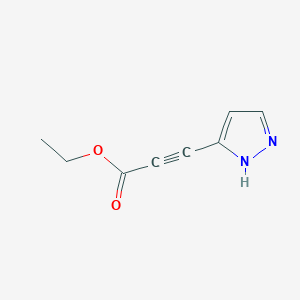
Ethyl 3-(1H-pyrazol-3-yl)propiolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(1H-pyrazol-3-yl)propiolate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(1H-pyrazol-3-yl)propiolate can be synthesized through several methods. One common approach involves the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another method includes the treatment of terminal alkynes with aromatic aldehyde, molecular iodine, and hydrazines . These reactions typically require specific conditions such as the presence of catalysts, appropriate solvents, and controlled temperatures to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The focus is often on optimizing reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors, advanced catalytic systems, and environmentally friendly solvents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1H-pyrazol-3-yl)propiolate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can convert it into pyrazoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Pyrazole carboxylic acids.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(1H-pyrazol-3-yl)propiolate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory, analgesic, and antimicrobial agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of Ethyl 3-(1H-pyrazol-3-yl)propiolate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Ethyl 3-(1H-pyrazol-3-yl)propiolate can be compared with other pyrazole derivatives such as:
1H-pyrazole-3-carboxylic acid: Similar in structure but with different functional groups, leading to varied reactivity and applications.
3,5-disubstituted pyrazoles: These compounds have substitutions at different positions, affecting their chemical properties and biological activities
Biological Activity
Ethyl 3-(1H-pyrazol-3-yl)propiolate is an organic compound that has attracted attention due to its potential biological activities. This compound, characterized by the presence of a pyrazole moiety and a propiolate group, has been studied for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound is C9H9N3O2. It features an ethyl ester group attached to a pyrazole ring, which contributes to its diverse biological activities. The synthesis of this compound typically involves multi-step reactions that ensure high purity and yield.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Similar pyrazole derivatives have been shown to enhance the efficacy of existing antibiotics against resistant bacterial strains such as Acinetobacter baumannii .
Table 1: Antimicrobial Efficacy of Pyrazole Derivatives
| Compound Name | Target Organism | Activity Level |
|---|---|---|
| This compound | Acinetobacter baumannii | High |
| Methyl 1H-pyrazole-3-carboxylate | Various bacteria | Moderate |
| 5-Amino-1H-pyrazole | Staphylococcus aureus | High |
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is notable. Pyrazole derivatives are often associated with the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes .
Table 2: Anti-inflammatory Activity Comparison
Anticancer Properties
The anticancer activity of this compound has been evaluated against various human cancer cell lines, including MCF-7 (breast cancer) and K-562 (leukemia). Studies have demonstrated its potential as an inhibitor of specific protein kinases involved in cancer progression .
Table 3: Anticancer Activity Against Human Cell Lines
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| MCF-7 | 12.5 | This compound |
| K-562 | 15.0 | This compound |
The mechanism through which this compound exerts its biological effects involves interactions with various biological targets, including enzymes and receptors. Its structure allows for effective binding, enhancing its pharmacological profile .
Properties
Molecular Formula |
C8H8N2O2 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
ethyl 3-(1H-pyrazol-5-yl)prop-2-ynoate |
InChI |
InChI=1S/C8H8N2O2/c1-2-12-8(11)4-3-7-5-6-9-10-7/h5-6H,2H2,1H3,(H,9,10) |
InChI Key |
ZPSKHANTKPZBKA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C#CC1=CC=NN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















